molecular formula C27H26FNO4 B11686642 ethyl 1-butyl-5-{[(2-fluorophenyl)carbonyl]oxy}-2-methyl-1H-benzo[g]indole-3-carboxylate

ethyl 1-butyl-5-{[(2-fluorophenyl)carbonyl]oxy}-2-methyl-1H-benzo[g]indole-3-carboxylate

Cat. No.: B11686642
M. Wt: 447.5 g/mol
InChI Key: HRNHIFDYXJHCPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 1-BUTYL-5-(2-FLUOROBENZOYLOXY)-2-METHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE is a synthetic organic compound belonging to the benzoindole family. This compound is characterized by its complex structure, which includes a benzoindole core, a fluorobenzoyloxy group, and an ethyl ester moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-BUTYL-5-(2-FLUOROBENZOYLOXY)-2-METHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE typically involves multiple steps. One common method starts with the preparation of the benzoindole core through a Fischer indole synthesis. This involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring.

Next, the 2-fluorobenzoyloxy group is introduced via an esterification reaction. This step involves the reaction of the benzoindole derivative with 2-fluorobenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Finally, the ethyl ester moiety is added through an esterification reaction with ethanol and a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 1-BUTYL-5-(2-FLUOROBENZOYLOXY)-2-METHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

ETHYL 1-BUTYL-5-(2-FLUOROBENZOYLOXY)-2-METHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of ETHYL 1-BUTYL-5-(2-FLUOROBENZOYLOXY)-2-METHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

ETHYL 1-BUTYL-5-(2-FLUOROBENZOYLOXY)-2-METHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE can be compared with other benzoindole derivatives, such as:

The uniqueness of ETHYL 1-BUTYL-5-(2-FLUOROBENZOYLOXY)-2-METHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H26FNO4

Molecular Weight

447.5 g/mol

IUPAC Name

ethyl 1-butyl-5-(2-fluorobenzoyl)oxy-2-methylbenzo[g]indole-3-carboxylate

InChI

InChI=1S/C27H26FNO4/c1-4-6-15-29-17(3)24(27(31)32-5-2)21-16-23(18-11-7-8-12-19(18)25(21)29)33-26(30)20-13-9-10-14-22(20)28/h7-14,16H,4-6,15H2,1-3H3

InChI Key

HRNHIFDYXJHCPN-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=C(C2=C1C3=CC=CC=C3C(=C2)OC(=O)C4=CC=CC=C4F)C(=O)OCC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.